![molecular formula C8H6ClNO B1582411 6-Chloro-2-methylbenzo[d]oxazole CAS No. 63816-18-2](/img/structure/B1582411.png)

6-Chloro-2-methylbenzo[d]oxazole

Overview

Description

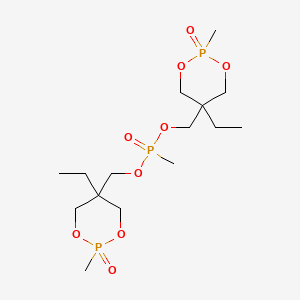

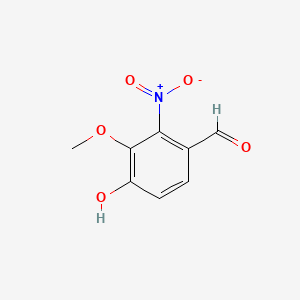

6-Chloro-2-methylbenzo[d]oxazole is an organic compound with the molecular weight of 167.59 . It is a white to yellow powder or crystals .

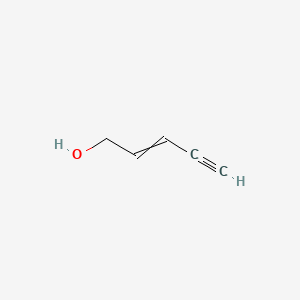

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C8H6ClNO/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 . This indicates that the compound consists of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . Physical And Chemical Properties Analysis

This compound is a white to yellow powder or crystals . It has a low solubility at room temperature but can dissolve in alcohol solvents and chlorinated hydrocarbons .Scientific Research Applications

Synthesis and Drug Development

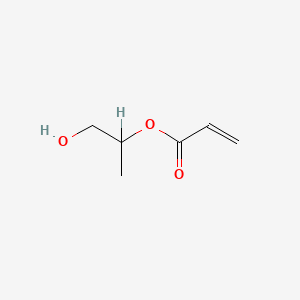

6-Chloro-2-methylbenzo[d]oxazole is involved in various synthetic processes crucial for drug development. For instance, it has been employed in the synthesis of compounds with neuroprotective properties. Modifications in the synthetic routes of related oxazole derivatives have been made to reduce waste generation and improve scalability for large-scale production (Rizzo et al., 2000).

Photochemistry and Vibrational Spectroscopy

In the realm of photochemistry, research has been conducted on methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound), emphasizing its behavior in low-temperature matrices and UV irradiation. This research contributes to understanding the photochemical properties of similar compounds (Lopes et al., 2011).

Chemical Reactions and Derivatives

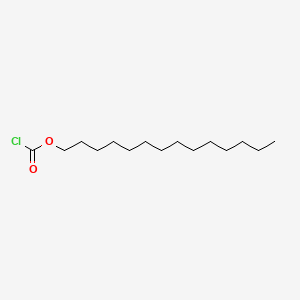

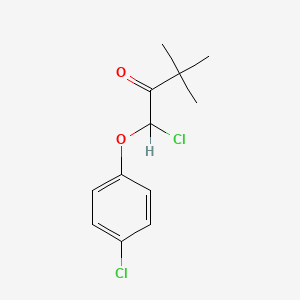

Research also includes the reaction of N-methylimidazoles, oxazoles, and thiazoles with various acid chlorides, contributing to the understanding of the reactivity of these compounds and their derivatives (Jutzi & Gilge, 1983).

Anticancer and Antimicrobial Applications

Notably, some derivatives of oxazole have been studied for their potential in anticancer and antimicrobial applications. Compounds synthesized with oxazole structures have shown promising results against cancer cell lines and pathogenic strains, highlighting their potential in therapeutic applications (Katariya et al., 2021).

Structural and Theoretical Studies

Structural analysis of compounds containing benzo[d]oxazole structures, such as N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, offers insights into their molecular geometry and interactions. This research aids in understanding the molecular characteristics and potential applications of these compounds (Aydın et al., 2017).

Quantum-Chemical Simulation

Quantum-chemical simulations have been used to study the interactions of 2-methyl-5,7-dinitrobenzo[d]oxazole derivatives, providing valuable insights into the reactivity and potential applications of these compounds (Blokhin et al., 2019).

Safety and Hazards

6-Chloro-2-methylbenzo[d]oxazole is a hazardous substance. It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various biologically active compounds .

Mode of Action

It is known to be involved in the synthesis of various biologically active compounds . The interaction of 6-Chloro-2-methylbenzo[d]oxazole with its targets and the resulting changes are subject to the specific biological context and the other compounds involved in the reaction.

Biochemical Pathways

Given its role as an intermediate in the synthesis of various biologically active compounds , it can be inferred that it may be involved in a wide range of biochemical pathways depending on the final compound being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biologically active compounds that it helps synthesize . These effects could range from modulating enzyme activity to interacting with cellular receptors, among other potential actions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or enzymes, temperature, and more. For instance, its solubility is known to be low at room temperature, but it can dissolve in alcohol solvents and chlorinated hydrocarbons .

properties

IUPAC Name |

6-chloro-2-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZJZCLGDISMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7070008 | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63816-18-2 | |

| Record name | 6-Chloro-2-methylbenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63816-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063816182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 6-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7070008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

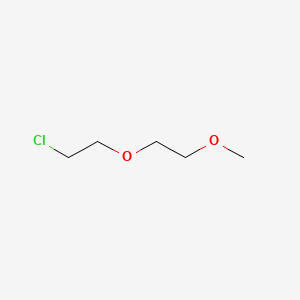

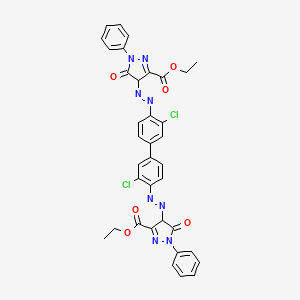

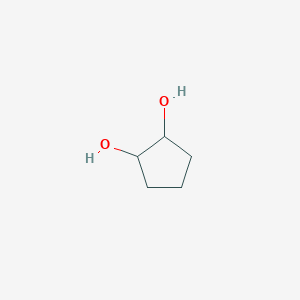

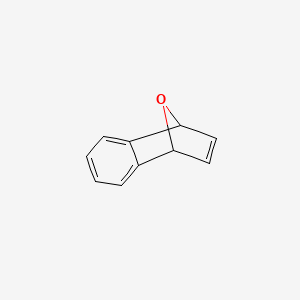

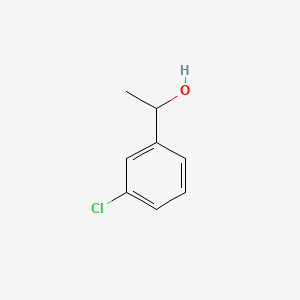

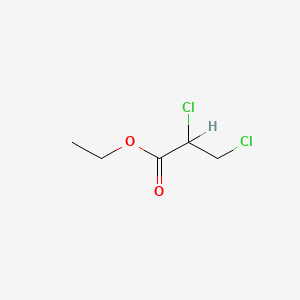

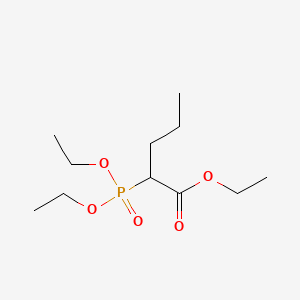

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.